![molecular formula C6H9FN2O B1469340 3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)- CAS No. 1188908-86-2](/img/structure/B1469340.png)
3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-
Overview
Description
“3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-” is a chemical compound with the CAS number 1049677-76-0 . It is related to 3-Isoxazolamine, 5-methyl-, which has the molecular formula C4H6N2O and a molecular weight of 98.1032 .
Synthesis Analysis
While specific synthesis methods for “3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-” were not found, there are studies on the synthesis of related compounds. For instance, DL-threo-3-(1-fluoro-1-methylethyl)- and DL-threo-3-(1,1-difluoroethyl)malic acids were synthesized for mechanistic studies and the development of novel inhibitors of 3-isopropylmalate dehydrogenase enzyme (IPMDH) .Molecular Structure Analysis
The molecular structure of “3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-” can be viewed using specific software . It’s related to 5-Methyl-3-isoxazolamine, which has the molecular formula C4H6N2O .Scientific Research Applications
Anticancer Applications
Isoxazolines, including derivatives like "3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-," have been extensively studied for their potential anticancer properties. These compounds are part of the azoles family, notable for nitrogen and oxygen-containing heterocycles. Research highlights their presence in natural sources and their synthesis, aiming to explore their use as anticancer agents. Structural-activity relationships and stereochemical aspects significantly influence their anticancer activity, suggesting a promising avenue for novel drug development (Kamalneet Kaur et al., 2014).
Synthesis and Chemical Properties
The facile synthesis and antioxidant evaluation of isoxazolone derivatives, including "3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)-," demonstrate their significant biological and medicinal properties. These derivatives serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. Optimal synthesis conditions and their potential as antioxidants have been detailed, showcasing the versatility and utility of these compounds in organic chemistry (Rima Laroum et al., 2019).
Ectoparasiticidal Efficacy
Isoxazolines, including the specific derivative , are also investigated for their ectoparasiticidal efficacy. Their action against fleas, ticks, and mites, based on inhibitory activity on specific invertebrate nervous system channels, has been reviewed. This research is crucial for veterinary medicine, providing insights into pharmacodynamics, pharmacokinetics, and safety profiles of isoxazoline-based products (Xueying Zhou et al., 2021).
Natural Occurrence and Biological Activity
The presence of isoxazolin-5-one and related derivatives in natural products across various kingdoms, including plants, insects, bacteria, and fungi, has been documented. These compounds' natural occurrence and the exploration of their biological activities offer a rich ground for understanding their potential therapeutic uses and biosynthetic pathways (Tobias Becker et al., 2017).
properties
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWNIKTFIRTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazolamine, 5-(1-fluoro-1-methylethyl)- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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